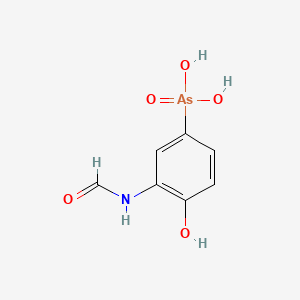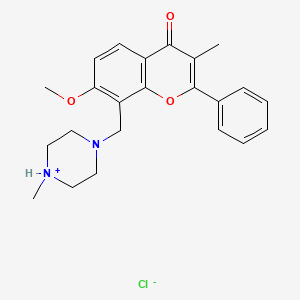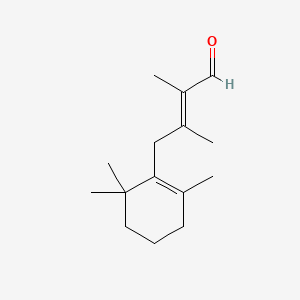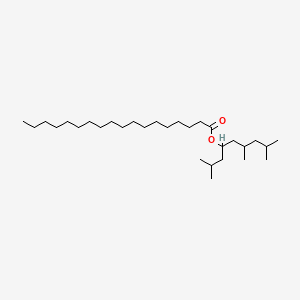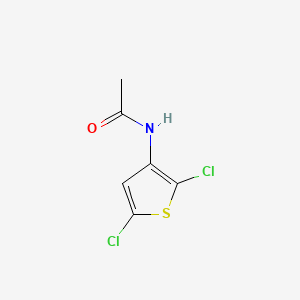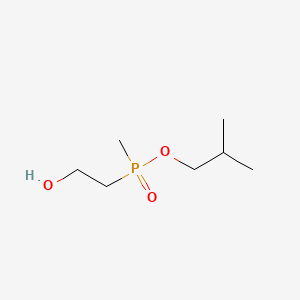
DI-Tert-butyl-2-norbornylphosphonium hbf4 salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DI-Tert-butyl-2-norbornylphosphonium hbf4 salt is a chemical compound with the molecular formula C15H30BF4P and a molecular weight of 328.18 . This compound is known for its unique structural features, which include a phosphonium ion paired with a tetrafluoroborate anion. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of DI-Tert-butyl-2-norbornylphosphonium hbf4 salt typically involves the reaction of tert-butylphosphine with 2-norbornyl chloride in the presence of a base, followed by the addition of tetrafluoroboric acid to form the salt . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
DI-Tert-butyl-2-norbornylphosphonium hbf4 salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
DI-Tert-butyl-2-norbornylphosphonium hbf4 salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides for Wittig reactions.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems and novel therapeutic agents.
Industry: Utilized in the development of new materials and catalysts for chemical processes.
Comparaison Avec Des Composés Similaires
DI-Tert-butyl-2-norbornylphosphonium hbf4 salt can be compared with other similar compounds, such as:
Triphenylphosphonium bromide: Another phosphonium salt with different substituents on the phosphonium ion.
Tetrabutylphosphonium chloride: A phosphonium salt with four butyl groups attached to the phosphonium ion.
Methyltriphenylphosphonium iodide: A phosphonium salt with a methyl group and three phenyl groups attached to the phosphonium ion.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and stability compared to other phosphonium salts.
Propriétés
Formule moléculaire |
C15H30BF4P |
|---|---|
Poids moléculaire |
328.18 g/mol |
Nom IUPAC |
[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-ditert-butylphosphanium;tetrafluoroborate |
InChI |
InChI=1S/C15H29P.BF4/c1-14(2,3)16(15(4,5)6)13-10-11-7-8-12(13)9-11;2-1(3,4)5/h11-13H,7-10H2,1-6H3;/q;-1/p+1/t11-,12+,13?;/m1./s1 |
Clé InChI |
JXJPURSAFATJDT-YNTAJXHASA-O |
SMILES isomérique |
[B-](F)(F)(F)F.CC(C)(C)[PH+](C1C[C@@H]2CC[C@H]1C2)C(C)(C)C |
SMILES canonique |
[B-](F)(F)(F)F.CC(C)(C)[PH+](C1CC2CCC1C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanoic acid, 2-methyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13765014.png)
